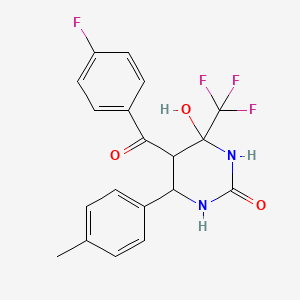
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C19H16F4N2O3 and its molecular weight is 396.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and data sources.
Molecular Structure
- Molecular Formula : C19H16F4N2O3
- Molecular Weight : 396.34 g/mol
- InChIKey : UJFNHMRKXGRELJ-UHFFFAOYSA-N
Structural Representation
The compound features a diazinanone core structure with fluorobenzoyl and trifluoromethyl substituents, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of fluorobenzoic acid can be metabolized by certain bacterial strains, suggesting a pathway for degradation that could be leveraged for bioremediation applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The presence of the fluorobenzoyl moiety is known to enhance the binding affinity to specific targets, potentially leading to inhibition of key metabolic pathways in pathogens .
Cytotoxicity and Anticancer Activity
The biological activity of similar diazinanone derivatives has been investigated for anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways .
Study 1: Antimicrobial Efficacy
A study published in Applied Environmental Microbiology explored the degradation of 4-fluorobenzoate by bacterial strains capable of utilizing this compound as a carbon source. The results indicated that these bacteria could effectively degrade fluorinated compounds, which is relevant for understanding the biodegradation potential of similar structures like our target compound .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of fluorinated aromatic compounds with microbial enzymes. The findings suggested that these compounds could inhibit specific metabolic enzymes involved in the degradation pathways, indicating potential applications in controlling microbial growth .
Data Table: Biological Activities of Related Compounds
科学研究应用
Overview
Recent studies have demonstrated that compounds with similar structures to 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exhibit significant antimicrobial activity. The compound's efficacy against various microorganisms makes it a candidate for further research in this area.
Case Studies
-
Antibacterial Activity :
- A study reported that derivatives of similar structures showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 47.5 µg/mL .
- The introduction of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced antibacterial properties, suggesting a structure-activity relationship that warrants further investigation.
- Antifungal Activity :
Summary Table of Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 6d | Escherichia coli | 32 |
| 6e | Pseudomonas aeruginosa | 47.5 |
| 7c | Penicillium chrysogenum | 25 |
Overview
The anticancer potential of the compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that compounds similar to this diazinan derivative exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one structurally related compound demonstrated an IC50 value lower than conventional chemotherapeutics like doxorubicin .
- The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of Bcl-2 family proteins.
- Structure-Activity Relationship :
Summary Table of Anticancer Activity
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 2.32 |
| Compound B | HepG2 | 10.10 |
属性
IUPAC Name |
5-(4-fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c1-10-2-4-11(5-3-10)15-14(16(26)12-6-8-13(20)9-7-12)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNHMRKXGRELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













